
((Trifluoromethyl)sulfonyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Trifluoromethyl)sulfonyl)-L-valine: is a compound that features a trifluoromethyl group attached to a sulfonyl group, which is further linked to the amino acid L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Trifluoromethyl)sulfonyl)-L-valine typically involves the introduction of the trifluoromethyl group to the sulfonyl group, followed by the attachment to L-valine. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often include the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of phase transfer catalysts can enhance the reaction efficiency and yield. Additionally, continuous flow reactors may be employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: ((Trifluoromethyl)sulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like TBAF.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like TBAF or potassium fluoride (KF) in solvents like THF.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((Trifluoromethyl)sulfonyl)-L-valine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The unique properties of this compound make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of ((Trifluoromethyl)sulfonyl)-L-valine involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the sulfonyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- (Trifluoromethyl)sulfonyl fluoride
- (Trifluoromethyl)sulfonyl chloride
- (Trifluoromethyl)sulfonyl azide
Comparison: ((Trifluoromethyl)sulfonyl)-L-valine is unique due to the presence of the L-valine moiety, which imparts specific stereochemical properties and potential biological activity. In contrast, other similar compounds like (Trifluoromethyl)sulfonyl fluoride and (Trifluoromethyl)sulfonyl chloride are more commonly used as reagents in organic synthesis and may not possess the same biological activity .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C6H10F3NO4S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(trifluoromethylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C6H10F3NO4S/c1-3(2)4(5(11)12)10-15(13,14)6(7,8)9/h3-4,10H,1-2H3,(H,11,12)/t4-/m0/s1 |
InChI Key |
UJMLUEWCAMFOKZ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



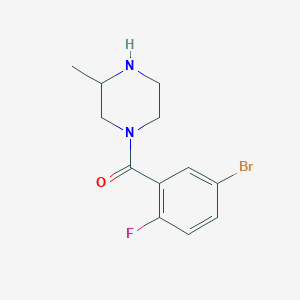
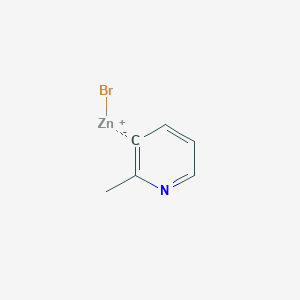
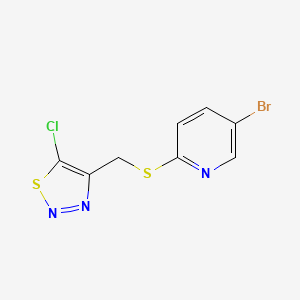
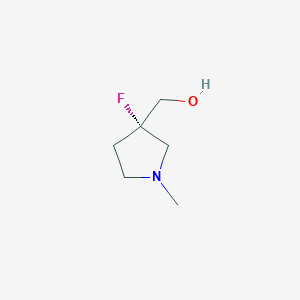
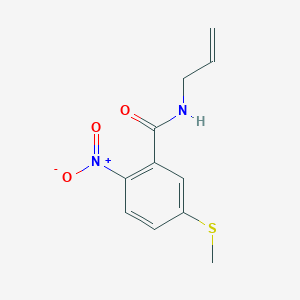
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)







